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molecular formula C11H19ClO2 B8362245 1-(4-Chlorobutyl)cyclopentanecarboxylic acid methyl ester

1-(4-Chlorobutyl)cyclopentanecarboxylic acid methyl ester

Cat. No. B8362245
M. Wt: 218.72 g/mol
InChI Key: VTAMSRIPZXTYNZ-UHFFFAOYSA-N
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Patent
US06806365B2

Procedure details

1-(4-Chlorobutyl)cyclopentane carboxylic acid methyl ester was prepared from cyclopentane carboxylic acid methyl ester and 4-chloro-1-bromobutane using the procedure described in example 7 to give a 64% yield. HR MS (C11H19ClO2): Obs. mass, 218.1072. Calcd. mass, 218.1074, (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14]Br>>[CH3:1][O:2][C:3]([C:5]1([CH2:14][CH2:13][CH2:12][CH2:11][Cl:10])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a 64% yield

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCC1)CCCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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